Conformational Stability of 1-Hexen-4-yne vs. 1,5-Hexadiene
1-Hexen-4-yne exhibits a quantifiable conformational equilibrium between cis and gauche conformers. Variable temperature infrared spectroscopy studies in liquid krypton determined the cis conformer to be the more stable form, with an enthalpy difference of 233 ± 23 cm⁻¹ (2.79 ± 0.28 kJ/mol) relative to the gauche conformer [1]. At ambient temperature, approximately 39 ± 2% of the gauche conformer is present [1]. In contrast, 1,5-hexadiene, an isolated diene analog, lacks this specific enyne-induced conformational constraint, leading to a fundamentally different conformational landscape [2].
| Evidence Dimension | Conformational enthalpy difference (ΔH) |
|---|---|
| Target Compound Data | 233 ± 23 cm⁻¹ (2.79 ± 0.28 kJ/mol) |
| Comparator Or Baseline | 1,5-Hexadiene (baseline for isolated diene flexibility, no comparable cis/gauche enyne equilibrium) |
| Quantified Difference | A specific, low-energy conformational equilibrium unique to 1-hexen-4-yne. |
| Conditions | Infrared spectra of sample dissolved in liquid krypton over a temperature range of -105 to -150 °C [1]. |
Why This Matters
This quantitative conformational data is critical for computational chemists modeling reaction transition states and for experimentalists optimizing stereoselective transformations where conformational pre-organization is key.
- [1] Guirgis, G. A., Zhu, X., Heldrich, F. J., Wright, M. J., & Durig, J. R. (2003). Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 1-hexen-4-yne. Physical Chemistry Chemical Physics, 5(12), 2541-2551. View Source
- [2] Reusch, W. (2013). The Chemistry of Dienes. Virtual Textbook of Organic Chemistry, Michigan State University. View Source
